N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15180134
InChI: InChI=1S/C22H19N3O4/c1-14-3-8-19-17(11-14)18(26)12-20(29-19)22(27)24-21-9-10-23-25(21)13-15-4-6-16(28-2)7-5-15/h3-12H,13H2,1-2H3,(H,24,27)
SMILES:
Molecular Formula: C22H19N3O4
Molecular Weight: 389.4 g/mol

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

CAS No.:

Cat. No.: VC15180134

Molecular Formula: C22H19N3O4

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide -

Specification

Molecular Formula C22H19N3O4
Molecular Weight 389.4 g/mol
IUPAC Name N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6-methyl-4-oxochromene-2-carboxamide
Standard InChI InChI=1S/C22H19N3O4/c1-14-3-8-19-17(11-14)18(26)12-20(29-19)22(27)24-21-9-10-23-25(21)13-15-4-6-16(28-2)7-5-15/h3-12H,13H2,1-2H3,(H,24,27)
Standard InChI Key WJPZTSOARNYSMN-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC

Introduction

Structural and Chemical Identifiers

The compound’s IUPAC name, N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6-methyl-4-oxochromene-2-carboxamide, reflects its three primary components:

  • A 6-methyl-4-oxo-4H-chromene-2-carboxamide backbone.

  • A 1H-pyrazol-5-amine moiety.

  • A 4-methoxybenzyl substituent.

Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC22H19N3O4\text{C}_{22}\text{H}_{19}\text{N}_{3}\text{O}_{4}
Molecular Weight389.4 g/mol
SMILESCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC
InChI KeyWJPZTSOARNYSMN-UHFFFAOYSA-N
SolubilityNot fully characterized; likely lipophilic

The chromene core contributes to its planar aromatic structure, while the pyrazole and methoxybenzyl groups enhance hydrogen-bonding potential, critical for biological interactions .

Synthesis and Chemical Characterization

Synthetic Pathway

The synthesis involves multi-step reactions, as inferred from analogous chromone derivatives :

  • Chromene Core Formation:

    • 6-Methyl-4-oxo-4H-chromene-2-carboxylic acid is activated (e.g., via acid chloride formation using thionyl chloride or chloroacetyl chloride) .

  • Pyrazole Amine Preparation:

    • 1-(4-Methoxybenzyl)-1H-pyrazol-5-amine is synthesized via nucleophilic substitution or reductive amination .

  • Coupling Reaction:

    • The acid chloride reacts with the pyrazole amine under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine).

Characterization Methods:

  • NMR Spectroscopy: Confirms proton environments, such as the methoxy group (δ3.8ppm\delta \approx 3.8 \, \text{ppm}) and chromene carbonyl (δ165ppm\delta \approx 165 \, \text{ppm}) .

  • Mass Spectrometry: Validates molecular weight via peaks at m/z 389.4.

Pharmacological Properties

In Vitro Antihistaminic Activity

Chromone derivatives exhibit inhibition of histamine-induced contractions in guinea pig ileum . While direct data for this compound is limited, structural analogs show:

  • 50–70% inhibition at 60 μg concentrations .

  • Enhanced activity with electron-withdrawing substituents (e.g., chlorine) .

Future Research Directions

  • Mechanistic Studies: Elucidate targets via proteomics or kinase assays.

  • Optimization: Modify substituents to enhance bioavailability.

  • In Vivo Models: Evaluate efficacy in asthma or oncology models.

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